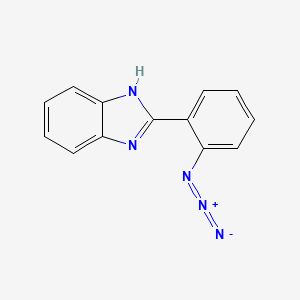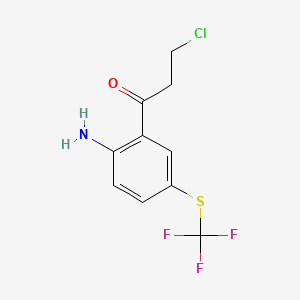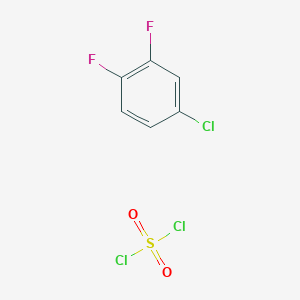
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(difluoromethyl)-2-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of the intermediate compounds through nucleophilic substitution, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques, such as distillation or chromatography, to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(5-(trifluoromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Chloro-1-(5-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Chloro-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H11ClF2OS |
|---|---|
Peso molecular |
264.72 g/mol |
Nombre IUPAC |
1-chloro-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
Clave InChI |
YJWZAFITCXMPEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















